BAY-27-9955

Übersicht

Beschreibung

BAY27-9955 ist ein niedermolekulares Medikament, das als Glucagon-Rezeptor-Antagonist wirkt. Es wurde ursprünglich von Bayer AG zur Behandlung von Typ-2-Diabetes mellitus entwickelt. Die Verbindung ist bekannt für ihre Fähigkeit, die Wirkung von Glucagon zu hemmen, einem Hormon, das den Blutzuckerspiegel erhöht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von BAY27-9955 umfasst mehrere wichtige Schritte. Eine der wichtigsten Methoden beinhaltet die partielle Reduktion eines Diesters zur Bildung eines Hydroxyesters, gefolgt von der Oxidation zu einem Aldehyd. Der Aldehyd wird dann einer Wittig-Reaktion unterzogen, um das Endprodukt zu bilden . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Reagenzien wie Red-Al für die Reduktion, Pyridiniumchlorochromat für die Oxidation und Ethyltriphenylphosphoniumbromid für die Wittig-Reaktion .

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für BAY27-9955 sind in der öffentlichen Domäne nicht umfassend dokumentiert. Der allgemeine Ansatz würde die Skalierung der Labor-Synthesemethoden beinhalten, wobei die Einhaltung der industriellen Sicherheits- und Umweltvorschriften gewährleistet wird.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of BAY27-9955 involves several key steps. One of the primary methods includes the partial reduction of a diester to form a hydroxy ester, followed by oxidation to an aldehyde. The aldehyde is then subjected to a Wittig reaction to form the final product . The reaction conditions typically involve the use of reagents such as Red-Al for reduction, pyridinium chlorochromate for oxidation, and ethyl triphenylphosphonium bromide for the Wittig reaction .

Industrial Production Methods: Industrial production methods for BAY27-9955 are not extensively documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods while ensuring compliance with industrial safety and environmental regulations.

Analyse Chemischer Reaktionen

Arten von Reaktionen: BAY27-9955 unterliegt in erster Linie kompetitiven Hemmungsreaktionen, bei denen es die Wechselwirkung von Glucagon mit seinem Rezeptor blockiert. Diese Hemmung ist entscheidend für seine Funktion als Glucagon-Rezeptor-Antagonist .

Häufige Reagenzien und Bedingungen: Die Verbindung ist bekannt dafür, mit Glucagon-Rezeptoren bei einem IC50-Wert von 110 nM zu interagieren . Die Reaktionen laufen typischerweise unter physiologischen Bedingungen ab, was sie für die orale Verabreichung geeignet macht.

Hauptsächlich gebildete Produkte: Das Hauptprodukt der Reaktion, die BAY27-9955 beinhaltet, ist der gehemmte Glucagon-Rezeptorkomplex, der die üblichen biologischen Wirkungen von Glucagon wie die erhöhte Glukoseproduktion verhindert .

Wissenschaftliche Forschungsanwendungen

BAY27-9955 wurde umfassend auf sein Potenzial zur Behandlung von Typ-2-Diabetes mellitus untersucht. Es hat sich gezeigt, dass es die Plasmaglukosekonzentrationen und die Raten der Glukoseproduktion als Reaktion auf Hyperglucagonämie beim Menschen reduziert . Die Verbindung wurde auch in der Forschung verwendet, um die Rolle von Glucagon bei der Glukosehomöostase und sein Potenzial als therapeutisches Ziel für Diabetes zu verstehen .

Wirkmechanismus

BAY27-9955 entfaltet seine Wirkung, indem es den Glucagon-Rezeptor kompetitiv hemmt. Diese Hemmung verhindert, dass Glucagon an seinen Rezeptor bindet, wodurch die nachgeschalteten Signalwege blockiert werden, die zu einer erhöhten Glukoseproduktion in der Leber führen . Das primäre molekulare Ziel ist der Glucagon-Rezeptor, und der Schlüsselweg, der beteiligt ist, ist die Hemmung der Adenylylcyclase-Aktivität, die die Umwandlung von Glykogen in Glukose reduziert .

Wirkmechanismus

BAY27-9955 exerts its effects by competitively inhibiting the glucagon receptor. This inhibition prevents glucagon from binding to its receptor, thereby blocking the downstream signaling pathways that lead to increased glucose production in the liver . The primary molecular target is the glucagon receptor, and the key pathway involved is the inhibition of adenylyl cyclase activity, which reduces the conversion of glycogen to glucose .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Verbindung 1 (Cpd 1): Ein weiterer Glucagon-Rezeptor-Antagonist, der die Bindung von Glucagon an seinen Rezeptor mit einem Wert für die halbmaximale Hemmkonzentration von 181 nmol/l hemmt .

- Verbindung 2 (Cpd 2): Ein strukturell verwandtes Analog, das weniger effektiv ist bei der Blockierung von Glucagon-vermittelten biologischen Wirkungen .

Einzigartigkeit: BAY27-9955 ist aufgrund seiner hohen Potenz und oralen Bioverfügbarkeit einzigartig. Es hat in klinischen Studien eine signifikante Wirksamkeit gezeigt und ist somit ein vielversprechender Kandidat für die Behandlung von Typ-2-Diabetes mellitus .

Biologische Aktivität

BAY-27-9955 is a non-peptide glucagon receptor antagonist developed for the potential treatment of type 2 diabetes. It has garnered attention due to its ability to competitively inhibit glucagon's action, thereby regulating glucose production and maintaining glycemic control.

This compound functions by blocking the interaction between glucagon and its receptor (GCGR). This blockade reduces glucagon-stimulated glucose production in the liver, which is crucial for managing hyperglycemia in diabetic patients. The compound has an IC50 value of approximately 110 nM, indicating its potency in inhibiting glucagon receptor activity .

Table 1: Comparison of IC50 Values for Various GCGR Antagonists

| Compound | IC50 Value (nM) | Reference |

|---|---|---|

| This compound | 110 | MedChemExpress |

| MK-0893 | Not specified | Xiong et al., 2012 |

| PF-06291874 | Not specified | Bergman et al., 2017 |

| LY-2409021 | Not specified | Guzman et al., 2017 |

In Vitro Studies

Research has demonstrated that this compound effectively inhibits glucagon-induced cAMP production in various cell lines. Specifically, it has been shown to decrease glucose production in hepatocytes stimulated with glucagon, highlighting its potential as a therapeutic agent for diabetes management .

Clinical Trials

In early clinical trials involving healthy volunteers, this compound was observed to significantly reduce glucagon-stimulated glucose production. However, it has not yet been extensively studied in diabetic populations, which presents an opportunity for further research to validate its efficacy in this patient group .

Case Study: Effects on Plasma Glucose Concentrations

A study comparing high doses (200 mg) of this compound with placebo demonstrated notable differences in plasma glucose concentrations and rates of glucose production. The results indicated that administration of the antagonist led to a significant reduction in plasma glucose levels compared to the placebo group, suggesting its effectiveness in controlling glycemia .

Pharmacological Profile

The pharmacological profile of this compound includes:

- Competitive inhibition of glucagon at the GCGR.

- Reduction of hepatic glucose output , which is critical for managing blood sugar levels.

- Potential benefits for patients with type 2 diabetes through improved glycemic control.

Future Directions

Ongoing research aims to explore the long-term effects and safety profile of this compound in diabetic patients. The need for optimized GCGR antagonists remains critical as current therapies may not adequately address glycemic control for all patients.

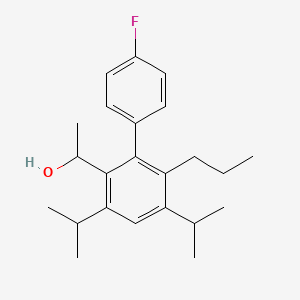

Eigenschaften

CAS-Nummer |

202855-56-9 |

|---|---|

Molekularformel |

C23H31FO |

Molekulargewicht |

342.5 g/mol |

IUPAC-Name |

1-[2-(4-fluorophenyl)-4,6-di(propan-2-yl)-3-propylphenyl]ethanol |

InChI |

InChI=1S/C23H31FO/c1-7-8-19-20(14(2)3)13-21(15(4)5)22(16(6)25)23(19)17-9-11-18(24)12-10-17/h9-16,25H,7-8H2,1-6H3 |

InChI-Schlüssel |

VDTWKXAPIQBOMO-UHFFFAOYSA-N |

SMILES |

CCCC1=C(C(=C(C=C1C(C)C)C(C)C)C(C)O)C2=CC=C(C=C2)F |

Kanonische SMILES |

CCCC1=C(C(=C(C=C1C(C)C)C(C)C)C(C)O)C2=CC=C(C=C2)F |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

(+)-3,5-diisopropyl-2-(1-hydroxyethyl)-6-propyl-4'-fluoro-1,1'-biphenyl Bay 27-9955 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.